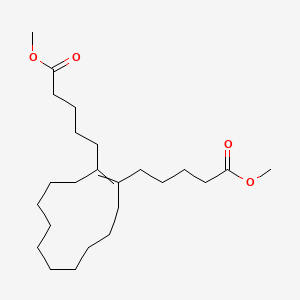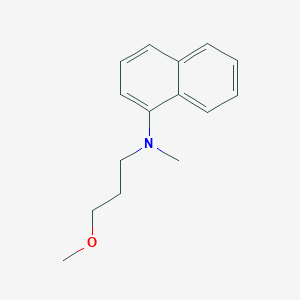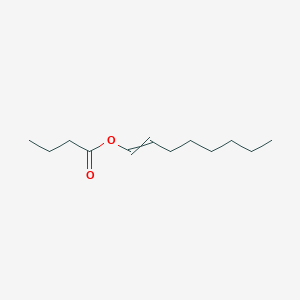![molecular formula C7H8N4S B14515741 2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine CAS No. 62756-77-8](/img/structure/B14515741.png)
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of a broader class of thiazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine typically involves the annulation of the thiazine ring to a pyridine ring. One common method includes the reaction of hydrazine derivatives with pyridine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as electrochemical sensors and nonlinear optical materials .
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, altering their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure but differ in their specific ring fusion and substituents.
Thieno[2,3-d]pyrimidines: These compounds have a similar heterocyclic framework but include a sulfur atom in a different position.
Pyrido[2,3-b]pyrazines: These compounds are structurally related but contain a pyrazine ring instead of a thiazine ring.
Uniqueness
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine is unique due to its specific arrangement of nitrogen and sulfur atoms within the heterocyclic ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
62756-77-8 |
|---|---|
Molekularformel |
C7H8N4S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
3H-pyrido[2,3-b][1,4]thiazin-2-ylhydrazine |
InChI |
InChI=1S/C7H8N4S/c8-11-6-4-12-7-5(10-6)2-1-3-9-7/h1-3H,4,8H2,(H,10,11) |
InChI-Schlüssel |
ZBWNFQNDFBTMBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=C(S1)N=CC=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


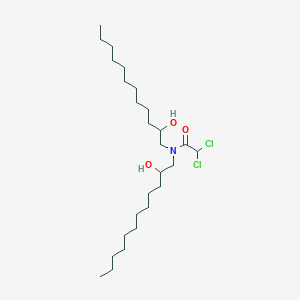
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)

![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
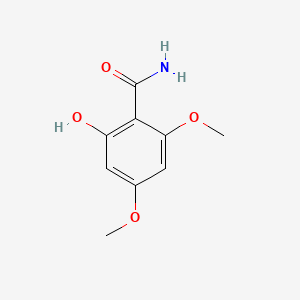
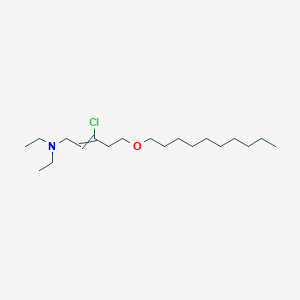

![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
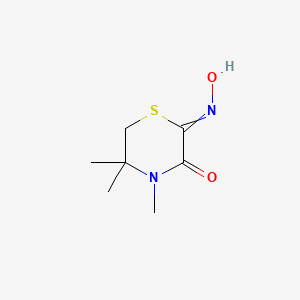
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)
